Cas no 102-14-7 (4-Anilino-4-oxobutanoic Acid)

4-Anilino-4-oxobutanoic Acid 化学的及び物理的性質
名前と識別子
-
- 4-Oxo-4-(phenylamino)butanoic acid
- 4-Anilino-4-oxobutanoic Acid
- Butanoic acid,4-oxo-4-(phenylamino)-
- 4-Oxo-4-phenylaminobutanoic acid
- BUTANOIC ACID,4-OXO-4-(PHENYLAMINO)
- N-Phenylbutanedioic acid monoamide
- N-Phenyl-succinamic acid
- Succinanilic acid
- Succinic acid monoanilide
- Succinic monoanilide
- Butanedioic Acid Anilide
- N-Phenylsuccinamidic acid
- 4-Oxo-4-anilinobutyric acid
- 4-(anilino)-4-keto-butyric acid
- 4-Oxo-4-(phenylamino)butyric acid
- 4-Oxo-4-(phenylamino)-butanoic Aci
- 3-(N-Phenylcarbamoyl)propionic acid
- butanoic acid, 4-oxo-4-(phenylamino)-
- CHEMBL152730
- SUCCINANILIC ACID [MI]
- Q27282710
- FT-0662224
- AKOS000296139
- HMS1370C01
- AS-32051
- 102-14-7
- F0722-4214
- NSC 56471
- 4-Anilino-4-oxobutanoicAcid
- KTFGFGGLCMGYTP-UHFFFAOYSA-N
- MFCD00029825
- Cambridge id 5133967
- CCG-44906
- ChemDiv2_000397
- Oprea1_552059
- 4-12-00-00468 (Beilstein Handbook Reference)
- DTXSID20144511
- J-000635
- N-Phenylsuccinamic acid
- L4V0G8222E
- Propionic acid, 3-(phenylcarbamoyl)-
- 3-(phenylcarbamoyl)propanoic acid
- UNII-L4V0G8222E
- HMS560O22
- Z56176896
- L-000341257
- Succinamic acid, N-phenyl-
- Maybridge1_006842
- FT-0662225
- NSC-56471
- SR-01000418000
- 4-Oxo-4-(phenylamino)butanoicacid
- BRN 2806264
- Succinanilsaure
- 4-anilino-4-oxo-butanoic acid
- A896886
- CS-W010689
- BDBM50136839
- NSC56471
- SR-01000418000-1
- SR-01000418000-2
- CHEBI:173931
- Oprea1_388074
- SCHEMBL94252
- STK018310
- ALBB-012006
- DTXCID0067002
- BBL036006
-
- MDL: MFCD00029825
- インチ: InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
- InChIKey: KTFGFGGLCMGYTP-UHFFFAOYSA-N
- ほほえんだ: O=C(O)CCC(NC1=CC=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 193.07400
- どういたいしつりょう: 193.073893
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 66.4
じっけんとくせい
- 密度みつど: 1.2307 (rough estimate)
- ゆうかいてん: 144-146°C
- ふってん: 329.41°C (rough estimate)
- フラッシュポイント: Not available
- 屈折率: 1.5300 (estimate)
- PSA: 66.40000
- LogP: 1.56290
- 酸性度係数(pKa): pK (25°) 4.69
- じょうきあつ: Not available
4-Anilino-4-oxobutanoic Acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Room temperature
4-Anilino-4-oxobutanoic Acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
4-Anilino-4-oxobutanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015154-25g |
4-Oxo-4-(phenylamino)butanoic acid |
102-14-7 | 98% | 25g |
¥2956.00 | 2023-11-22 | |
Enamine | EN300-658772-2.5g |
3-(phenylcarbamoyl)propanoic acid |
102-14-7 | 2.5g |
$680.0 | 2023-03-12 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41175-5g |
4-Oxo-4-(phenylamino)butanoic acid |
102-14-7 | 98% | 5g |
¥596.0 | 2023-09-05 | |
Fluorochem | 046905-1g |
4-Oxo-4-phenylaminobutanoic acid |
102-14-7 | 97% | 1g |
£88.00 | 2022-03-01 | |
Alichem | A019109920-25g |
4-Oxo-4-(phenylamino)butanoic acid |
102-14-7 | 97% | 25g |
$746.72 | 2023-09-04 | |
AstaTech | 31650-1/G |
4-OXO-4-PHENYLAMINOBUTANOIC ACID |
102-14-7 | 97% | 1g |
$64 | 2023-09-17 | |
Chemenu | CM305014-25g |
4-Oxo-4-(phenylamino)butanoic acid |
102-14-7 | 95+% | 25g |
$435 | 2021-06-16 | |
Alichem | A019109920-5g |
4-Oxo-4-(phenylamino)butanoic acid |
102-14-7 | 97% | 5g |
$211.15 | 2023-09-04 | |
eNovation Chemicals LLC | D744848-5g |
Butanoic acid, 4-oxo-4-(phenylamino)- |
102-14-7 | 98% | 5g |
$125 | 2024-07-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41175-1g |
4-Oxo-4-(phenylamino)butanoic acid |
102-14-7 | 98% | 1g |
¥192.0 | 2023-09-05 |
4-Anilino-4-oxobutanoic Acid 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
4-Anilino-4-oxobutanoic Acidに関する追加情報
Recent Advances in the Study of 4-Anilino-4-oxobutanoic Acid (CAS 102-14-7): A Comprehensive Research Brief
4-Anilino-4-oxobutanoic Acid (CAS 102-14-7) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a building block for novel therapeutic agents. This research brief synthesizes the latest findings on the compound, highlighting its chemical properties, biological activities, and emerging applications in medicine.
One of the key areas of focus in recent research has been the role of 4-Anilino-4-oxobutanoic Acid in the synthesis of small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor for the development of kinase inhibitors, which are critical in targeting cancer pathways. The study reported that derivatives of this compound exhibited promising inhibitory activity against specific tyrosine kinases, with IC50 values in the nanomolar range.
In addition to its applications in oncology, 4-Anilino-4-oxobutanoic Acid has been investigated for its potential in neurodegenerative diseases. A recent preprint on bioRxiv highlighted its ability to modulate amyloid-beta aggregation, a hallmark of Alzheimer's disease. The researchers utilized molecular docking simulations and in vitro assays to show that the compound could disrupt the formation of toxic oligomers, suggesting a possible therapeutic avenue for further exploration.
From a chemical perspective, the stability and reactivity of 4-Anilino-4-oxobutanoic Acid have also been subjects of investigation. A 2024 paper in Organic & Biomolecular Chemistry detailed its behavior under various pH conditions, revealing insights into its degradation pathways and optimal storage conditions. These findings are particularly relevant for pharmaceutical formulation, where compound stability is paramount.
Despite these advances, challenges remain in the clinical translation of 4-Anilino-4-oxobutanoic Acid-based therapies. Issues such as bioavailability and off-target effects need to be addressed through further preclinical studies. However, the compound's versatility and the growing body of research supporting its applications underscore its potential as a valuable tool in drug discovery and development.
In conclusion, 4-Anilino-4-oxobutanoic Acid (CAS 102-14-7) continues to be a focal point of interdisciplinary research, bridging chemistry, biology, and medicine. The latest studies highlight its diverse applications, from cancer therapeutics to neurodegenerative disease modulation, while also shedding light on its chemical behavior. As research progresses, this compound is poised to play an increasingly important role in the development of next-generation pharmaceuticals.
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